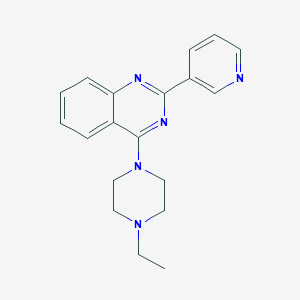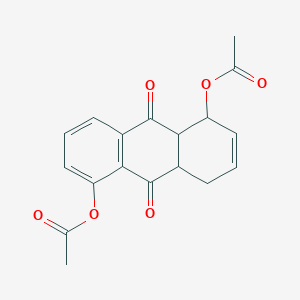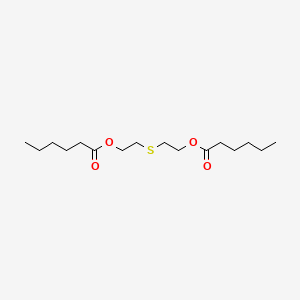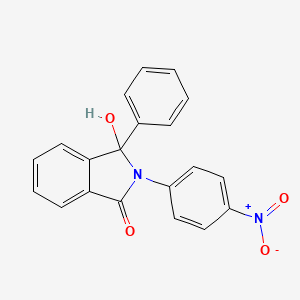
Oxalic acid, bis(2-methyl-2-phenylhydrazide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid, bis(2-methyl-2-phenylhydrazide): is a chemical compound with the molecular formula C16H18N4O2 It is a derivative of oxalic acid, where the hydrogen atoms are replaced by 2-methyl-2-phenylhydrazide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of oxalic acid, bis(2-methyl-2-phenylhydrazide) typically involves the reaction of oxalic acid with 2-methyl-2-phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for oxalic acid, bis(2-methyl-2-phenylhydrazide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions: Oxalic acid, bis(2-methyl-2-phenylhydrazide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, oxalic acid, bis(2-methyl-2-phenylhydrazide) is used as a reagent in organic synthesis. It can be employed in the preparation of various hydrazine derivatives and as a building block for more complex molecules .
Biology and Medicine: Its hydrazide groups can interact with biological molecules, making it a candidate for drug design and development .
Industry: In industry, oxalic acid, bis(2-methyl-2-phenylhydrazide) can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including as a precursor for other chemical compounds .
Mecanismo De Acción
The mechanism of action of oxalic acid, bis(2-methyl-2-phenylhydrazide) involves its interaction with molecular targets through its hydrazide groups. These groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways .
Comparación Con Compuestos Similares
- Oxalic acid, bis(2-phenylethylidene)hydrazide
- Oxalic acid, bis(2-methylhydrazide)
- Oxalic acid, bis(phenylhydrazide)
Comparison: Oxalic acid, bis(2-methyl-2-phenylhydrazide) is unique due to the presence of both methyl and phenyl groups on the hydrazide moieties. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
Propiedades
Número CAS |
98111-61-6 |
|---|---|
Fórmula molecular |
C16H18N4O2 |
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
1-N',2-N'-bis(2-methylphenyl)ethanedihydrazide |
InChI |
InChI=1S/C16H18N4O2/c1-11-7-3-5-9-13(11)17-19-15(21)16(22)20-18-14-10-6-4-8-12(14)2/h3-10,17-18H,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
HHXVQXRNVKSRRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NNC(=O)C(=O)NNC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]phenol](/img/structure/B14157741.png)


![hexyl 2-amino-1-[4-(propan-2-yl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14157752.png)
![N-{2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B14157760.png)

![7,9-dibromo-10a-hydroxy-1,10a-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14157774.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B14157793.png)
![N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide](/img/structure/B14157803.png)

